1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a trifluoromethylphenyl group, and a naphthyridine core
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-19-6-2-1-4-15(19)13-30-20-14(5-3-11-28-20)12-18(22(30)32)21(31)29-17-9-7-16(8-10-17)23(25,26)27/h1-12H,13H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIRHXWWUINEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the naphthyridine core.
Attachment of the trifluoromethylphenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium for coupling reactions, and bases or acids to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethylphenyl groups can enhance binding affinity and specificity, while the naphthyridine core can participate in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives and compounds with fluorobenzyl or trifluoromethylphenyl groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. For example:
1-(2-fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine: This compound has a similar fluorobenzyl group but a different core structure, leading to different biological activities.
2-fluoro-4-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethylphenyl group but has different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H15F3N2O2
- Molecular Weight : 364.33 g/mol
The compound features a naphthyridine backbone substituted with a fluorophenyl and trifluoromethyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to the one showed cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess broad-spectrum antibacterial and antifungal activities. Specifically, compounds with trifluoromethyl substitutions have shown enhanced potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .
T-cell Activation
A notable aspect of this compound is its potential as a T-cell activator. It has been suggested that naphthyridine derivatives can enhance T-cell proliferation and cytokine production, making them candidates for immunotherapy applications . This property is particularly relevant in the context of cancer treatment, where boosting the immune response can improve patient outcomes.
Study 1: Cytotoxic Activity Evaluation
In a study examining various naphthyridine derivatives, the compound was tested against several cancer cell lines using the sulforhodamine B assay. Results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of similar compounds showed that those with trifluoromethyl groups had MIC values significantly lower than standard antibiotics. The study reported MIC values ranging from 0.5 to 8 μg/mL against various pathogens, demonstrating the potential of these compounds in treating resistant infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many naphthyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
- Immune Modulation : The ability to activate T-cells suggests a role in modulating immune responses against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
